6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
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Overview
Description
6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a triazine ring fused with a sulfanylidene group and a phenylethyl substituent, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves multicomponent reactions. One common method includes the condensation of 1,3-dicarbonyl compounds with nitrogen-containing CH acids. The reaction is usually carried out in ethanol at room temperature, leading to the formation of the desired triazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives, such as:
- 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles
- 2-oxo-2-phenylethyl phenylacetate
- N(12)-(2-hydroxy-2-phenylethyl)cytisine
Uniqueness
What sets 6-(2-Oxo-2-phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one apart is its unique combination of a triazine ring with a sulfanylidene group and a phenylethyl substituent. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89569-81-3 |
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Molecular Formula |
C11H9N3O2S |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
6-phenacyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H9N3O2S/c15-9(7-4-2-1-3-5-7)6-8-10(16)12-11(17)14-13-8/h1-5H,6H2,(H2,12,14,16,17) |
InChI Key |
AYKLPAXAZLFLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NNC(=S)NC2=O |
Origin of Product |
United States |
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